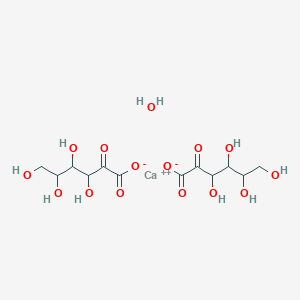
2-Keto-D-gluconic acid hemicalcium sal&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Keto-D-gluconic acid hemicalcium salt is a compound with the chemical formula C6H9O7 · ½Ca · xH2O. . This compound is a derivative of gluconic acid and is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Keto-D-gluconic acid hemicalcium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains. The process involves the use of bacteria such as Gluconobacter oxydans, which oxidizes D-glucose to 2-keto-D-gluconic acid. The resulting acid is then neutralized with calcium carbonate to form the hemicalcium salt .
Industrial Production Methods
In industrial settings, the production of 2-keto-D-gluconic acid hemicalcium salt typically involves large-scale fermentation processes. The fermentation is carried out in bioreactors where conditions such as pH, temperature, and aeration are carefully controlled to optimize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Keto-D-gluconic acid hemicalcium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form D-erythorbic acid using an α-amylase enzyme.
Reduction: It can be reduced to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57).
Substitution: The compound can undergo substitution reactions to form different derivatives, depending on the reagents used.
Major Products
The major products formed from these reactions include D-erythorbic acid and D-mannonate .
Scientific Research Applications
2-Keto-D-gluconic acid hemicalcium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-keto-D-gluconic acid hemicalcium salt involves its conversion to other compounds through enzymatic reactions. For example, in Escherichia coli, the genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon. The compound is converted to D-mannonate by the enzyme fructuronate reductase .
Comparison with Similar Compounds
2-Keto-D-gluconic acid hemicalcium salt is unique due to its specific chemical structure and properties. Similar compounds include:
D-Gluconic acid: A similar compound but without the keto group.
D-Arabino-2-hexulopyranosonic acid: The non-calcium salt form of the compound.
Calcium gluconate: Another calcium salt of gluconic acid but without the keto group.
These similar compounds differ in their chemical structure and, consequently, their properties and applications.
Properties
IUPAC Name |
calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














